molecular formula C26H29N5O3 B12151223 N-(3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

N-(3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

Cat. No.: B12151223
M. Wt: 459.5 g/mol
InChI Key: YKJSJDDBXZFAAF-UHFFFAOYSA-N
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Description

N-(3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide involves multiple steps, typically starting with the preparation of the indole moiety. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the indole ring .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of specific catalysts to facilitate the desired transformations. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenating agents, nucleophiles like amines and thiols

Major Products

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities and properties .

Mechanism of Action

The mechanism of action of N-(3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and influencing cellular processes. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, affecting neuronal signaling and function . Additionally, it can inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular metabolism and homeostasis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide stands out due to its unique combination of the indole and carboline structures, which confer distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets and exhibit diverse biological activities .

Properties

Molecular Formula

C26H29N5O3

Molecular Weight

459.5 g/mol

IUPAC Name

N-[3-[2-(5-methoxy-1H-indol-3-yl)ethylamino]-3-oxopropyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide

InChI

InChI=1S/C26H29N5O3/c1-34-18-6-7-22-21(14-18)17(15-29-22)8-11-27-25(32)9-12-28-26(33)31-13-10-20-19-4-2-3-5-23(19)30-24(20)16-31/h2-7,14-15,29-30H,8-13,16H2,1H3,(H,27,32)(H,28,33)

InChI Key

YKJSJDDBXZFAAF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)CCNC(=O)N3CCC4=C(C3)NC5=CC=CC=C45

Origin of Product

United States

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